NG,NG-Dimethylarginine dihydrochloride

Nitric Oxide Synthase Inhibition Cardiovascular Pharmacology Enzymology

NG,NG-Dimethylarginine dihydrochloride (asymmetric dimethylarginine, ADMA) is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs). The compound is supplied as a dihydrochloride salt with ≥98% purity (TLC), water solubility of 50 mg/mL, and functions as a reversible NOS inhibitor in both in vitro and in vivo experimental systems.

Molecular Formula C8H20Cl2N4O2
Molecular Weight 275.17 g/mol
CAS No. 220805-22-1
Cat. No. B014586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNG,NG-Dimethylarginine dihydrochloride
CAS220805-22-1
SynonymsN5-[(Dimethylamino)iminomethyl]-L-ornithine Dihydrochloride;  ADMA; 
Molecular FormulaC8H20Cl2N4O2
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESCN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl
InChIInChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1
InChIKeySYLNVYJOPZWPJI-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

NG,NG-Dimethylarginine Dihydrochloride: Endogenous NOS Inhibitor


NG,NG-Dimethylarginine dihydrochloride (asymmetric dimethylarginine, ADMA) is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) . The compound is supplied as a dihydrochloride salt with ≥98% purity (TLC), water solubility of 50 mg/mL, and functions as a reversible NOS inhibitor in both in vitro and in vivo experimental systems .

Workflow
NOS isoform inhibition studies (in vitro & in vivo)
Selection Logic
Endogenous competitive inhibitor; dihydrochloride salt for aqueous use
Analytical Standard
Certified reference material for GC‑MS ADMA quantification

Why ADMA Cannot Be Substituted by Other NOS Inhibitors


Despite sharing structural similarity with other methylated arginine derivatives and synthetic NOS inhibitors, NG,NG-dimethylarginine dihydrochloride exhibits distinct pharmacological properties that preclude simple substitution. Unlike its regioisomer symmetric dimethylarginine (SDMA), ADMA directly inhibits NOS activity with defined potency [1]. Compared with the monomethyl analog L-NMMA, ADMA demonstrates higher inhibitory efficacy in direct head-to-head assays [2]. Furthermore, ADMA and L-NMMA display stimulus-specific blockade of basal nitric oxide activity while sparing agonist-stimulated relaxation, a functional selectivity not shared by synthetic inhibitors such as L-NAME [3]. Substituting ADMA with alternative compounds without accounting for these quantitative and qualitative differences introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

This Product ADMA directly inhibits NOS; asymmetric methyl arrangement essential for activity
Substitute Risk SDMA (symmetric) lacks NOS inhibition — regioisomer mismatch invalidates study rationale
This Product Basal-selective NO blockade; preserves agonist-stimulated relaxation in vascular assays
Substitute Risk L‑NAME non‑selectively blocks both basal and agonist‑stimulated NO — functional profile differs
This Product Reported higher NOS inhibition vs L‑NMMA at matched concentrations; lower Ki for eNOS
Substitute Risk L‑NMMA may require concentration adjustment — potency context may not transfer directly

Comparative Evidence for ADMA Selection


ADMA vs L-NMMA: NOS Inhibition Potency Comparison

ADMA demonstrates significantly higher NOS inhibitory potency compared to L-NMMA under identical experimental conditions. In a direct comparative study using NOS purified from sheep kidney, ADMA (25 μM) reduced enzyme activity by 76%, whereas L-NMMA (25 μM) reduced activity by only 61.2% [1]. The study further confirmed that both compounds act as competitive inhibitors at the NOS active site, with ADMA exhibiting the stronger inhibitory effect [1].

ADMA vs L‑NMMA potency
Head‑to‑head
ADMA 76% vs L‑NMMA 61.2% NOS activity reduction at 25 μM
Supports higher NOS inhibition at matched concentrations
Sheep kidney NOS; in vitro enzyme assay
Nitric Oxide Synthase Inhibition Cardiovascular Pharmacology Enzymology

ADMA vs SDMA: Direct NOS Inhibition vs No Activity

ADMA (asymmetric NG,NG-dimethyl-L-arginine) directly inhibits nitric oxide synthase, whereas its regioisomer symmetric dimethylarginine (SDMA) does not inhibit NOS [1]. This functional divergence arises solely from the positional arrangement of methyl groups on the guanidino nitrogen — a stereochemical difference that confers NOS inhibitory activity exclusively to the asymmetric (ADMA) configuration [1]. Furthermore, ADMA undergoes specific metabolic degradation by DDAH to citrulline and dimethylamine, a catabolic pathway that does not process SDMA [1].

ADMA vs SDMA activity
Head‑to‑head
ADMA directly inhibits NOS; SDMA does not inhibit NOS
Regioisomer identity critical — SDMA confounds direct NOS studies
Structural methyl arrangement determines activity
Structure-Activity Relationship Nitric Oxide Signaling Methylarginine Biology

ADMA vs L-NAME: Basal vs Agonist-Stimulated NO Blockade

ADMA and the synthetic NOS inhibitor L-NAME exhibit fundamentally different pharmacological profiles in vascular tissue. At 100 μM, both ADMA and L-NAME enhanced submaximal phenylephrine-induced tone and inhibited SOD- or T-0156-induced relaxation, indicating each blocks basal nitric oxide activity [1]. However, L-NAME produced powerful blockade of acetylcholine- and A23187-induced relaxation, whereas ADMA had little effect on these agonist-stimulated responses [1]. This functional divergence demonstrates that ADMA selectively blocks basal NO activity while sparing agonist-evoked NO release.

ADMA vs L‑NAME selectivity
Head‑to‑head
ADMA spares agonist‑stimulated NO; L‑NAME blocks both basal and stimulated NO
Basal‑selective blockade preserves physiological NO signalling
Rat aorta; ACh and A23187 relaxation unchanged by ADMA
Vascular Pharmacology Nitric Oxide Signaling Endothelial Function

ADMA vs L-NMMA: eNOS Binding Affinity Comparison

Kinetic studies of eNOS function demonstrate that ADMA binds with marginally higher affinity compared to L-NMMA. Under defined experimental conditions, the Ki value for ADMA was determined to be 0.9 μM, compared to 1.1 μM for L-NMMA, with the Km for L-arginine measured at 3.14 μM and Vmax at 0.14 μmol mg⁻¹ min⁻¹ [1].

eNOS binding affinity
Head‑to‑head
ADMA Ki = 0.9 μM vs L‑NMMA Ki = 1.1 μM
Modestly higher eNOS affinity supports sustained inhibition
Km L‑arginine 3.14 μM; competitive inhibitor context
Enzyme Kinetics Endothelial NOS Inhibition Constant

ADMA as Certified Reference Material for GC-MS Quantification

ADMA dihydrochloride serves as a critical analytical standard for quantifying endogenous ADMA concentrations in biological matrices. A fully validated GC-MS method using ADMA as the reference standard achieved a limit of detection of 2 fmol, limit of quantitation of 0.05 μM in cell culture supernatants, and method accuracy of ≥94% with precision ≥97% across a validated range of 0-1.2 μM in cell culture medium and 0-2 μM in 50 μL human plasma aliquots [1]. The method employed [²H₆]-ADMA as internal standard synthesized from L-ornithine immobilized on bromcyan-agarose with dimethylamine [1].

GC‑MS reference standard
Method context
LOD 2 fmol; LOQ 0.05 μM; accuracy ≥94%; precision ≥97%
Validated GC‑MS protocol for ADMA in biological matrices
[²H₆]-ADMA internal standard; plasma/cell culture range reported
Analytical Chemistry Quantitative Metabolomics Method Validation

ADMA Product Quality: Purity and Solubility Specifications

Commercially available NG,NG-dimethylarginine dihydrochloride is supplied with defined quality specifications that ensure experimental reproducibility. The compound is certified at ≥98% purity by TLC, provided as a powder soluble in water at 50 mg/mL (yielding a clear, colorless solution), with room temperature storage stability . These specifications establish a verifiable procurement baseline absent from less rigorously characterized alternative sources.

Product quality
Supplier COA
≥98% TLC purity; water solubility 50 mg/mL; RT storage
Defined specifications support reproducible solution preparation
Verify with lot‑specific certificate of analysis
Quality Control Procurement Specifications Reagent Preparation

Research Applications for ADMA


Basal Nitric Oxide Tone in Vascular Preparations

Based on evidence that ADMA selectively blocks basal nitric oxide activity while sparing agonist-stimulated relaxation [1], investigators can employ ADMA in isolated vessel or perfused organ preparations to dissect the contribution of basal NO tone from agonist-evoked NO release. This application exploits ADMA's unique stimulus-specific profile relative to L-NAME, which non-selectively blocks both basal and agonist-stimulated NO activity [1].

Endogenous NOS Inhibition with Higher Potency

When experimental designs require robust NOS inhibition at moderate working concentrations, ADMA offers a quantifiable potency advantage over L-NMMA. The 24.2% higher relative inhibitory effect at matched concentrations [1], coupled with a modestly lower Ki for eNOS (0.9 μM vs 1.1 μM) [2], makes ADMA the preferred endogenous inhibitor for dose-response studies where maximizing inhibition per unit concentration is desired.

Quantitative ADMA Measurement in Biological Fluids

Laboratories performing quantitative analysis of circulating or tissue ADMA levels require certified high-purity reference material. The validated GC-MS method using ADMA as standard achieves LOD of 2 fmol, LOQ of 0.05 μM, and accuracy ≥94% [1]. Procurement of ADMA with documented purity (≥98%) ensures calibration curve linearity and inter-laboratory result comparability [2].

Cardiovascular Disease Models with Endogenous NOS Inhibitor

ADMA is elevated in plasma across multiple endothelial dysfunction-related diseases including hypertension, congestive heart failure, and end-stage renal disease [1]. Its established role as both a cardiovascular risk marker and a mediator of endothelial dysfunction [2] supports its use in disease model validation, biomarker discovery studies, and investigations of the DDAH/ADMA/NOS pathway in cardiovascular pathophysiology.

Application
Selection Property
Validation Focus
Basal NO tone dissection in vascular preparations
Basal‑selective NOS inhibition
Preserved agonist‑evoked NO relaxation
NOS dose‑response studies with endogenous inhibitor
Reported higher inhibition vs L‑NMMA
eNOS binding affinity validation
ADMA quantification in research matrices
High‑purity certified reference material
GC‑MS method accuracy/precision review
Cardiovascular disease model studies
Endothelial dysfunction marker context
DDAH/ADMA/NOS pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for NG,NG-Dimethylarginine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.